N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide
Description
N-[(4-Chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide is a benzamide derivative characterized by a 4-chlorobenzyl group attached to the benzamide nitrogen and a phenylacetyl substituent at the 2-position of the benzene ring. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXCUVBNNHJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide typically involves the reaction of 4-chlorobenzylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide. Research indicates that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in human colorectal carcinoma (HCT116) with IC50 values indicating potency comparable to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key cellular pathways responsible for tumor growth. Studies suggest that the presence of halogen substituents, such as the 4-chloro group in this compound, enhances the interaction with biological targets, leading to improved efficacy .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound derivatives. The compound has been evaluated against a range of bacterial and fungal pathogens. For example, related benzamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| N1 (related compound) | 1.27 | Antibacterial |
| N8 (related compound) | 1.43 | Antibacterial |
| N22 (related compound) | 2.60 | Antibacterial |
| N9 (anticancer agent) | 5.85 | Anticancer |
| N18 (anticancer agent) | 4.53 | Anticancer |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic rings can significantly alter biological activity.
Key Findings from SAR Studies:
- The introduction of electron-withdrawing groups (like chlorines) tends to enhance biological activity.
- The spatial arrangement of substituents affects the binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms .
Case Studies
Case Study 1: Anticancer Screening
A study investigating a library of benzamide derivatives found that compounds structurally similar to this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized various benzamide derivatives and tested them against common pathogens. The results indicated that certain modifications led to enhanced antimicrobial properties, particularly against resistant strains .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) improve metabolic stability and target affinity. Hydrophobic groups (e.g., phenylacetyl in the target compound) may improve blood-brain barrier penetration, a feature critical for CNS-targeting drugs.
Hydrogen Bonding and Crystallinity :
Key Findings:
Antimicrobial vs. Anticancer Activity :
- Nitrobenzylidene substituents (e.g., Compound 7) correlate with antimicrobial activity due to enhanced electrophilicity, while hydroxybenzylidene groups (e.g., Compound 10) favor anticancer activity via ROS generation .
- The target compound’s phenylacetyl group, being less electrophilic than nitro groups, may exhibit moderate antimicrobial effects.
QSAR-Driven Design :
Table 3: Physicochemical Properties of Analogues
Key Notes:
- Lipophilicity : Chloro and phenyl groups increase logP, reducing aqueous solubility but enhancing membrane permeability.
- Synthetic Accessibility : The target compound’s synthesis likely involves acylation of 2-phenylacetic acid to benzamide precursors, analogous to methods in and .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide core with a 4-chlorophenyl group and a phenylacetyl substituent. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.
The compound primarily acts by binding to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic processes or alteration of signal transduction pathways, which may be beneficial in various therapeutic contexts.
Biological Activities
1. Anticancer Properties:
Research has indicated that this compound exhibits anticancer activity. For instance, studies have shown that similar benzamide derivatives can inhibit RET kinase activity, which is implicated in certain cancers. Compounds with structural similarities have demonstrated moderate to high potency against cancer cell lines .
2. Enzyme Inhibition:
The compound has been utilized in studies focusing on enzyme inhibition. Its ability to interact with enzymes suggests potential applications in treating diseases where enzyme dysregulation is a factor .
3. Antiviral Activity:
Preliminary investigations into related benzamide derivatives have revealed broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of proteins that inhibit viral replication .
Case Study 1: Anticancer Screening
A study screened a library of compounds, including this compound, on multicellular tumor spheroids. The results indicated that certain derivatives exhibited significant antitumor effects, suggesting the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Enzyme Interaction
In vitro studies demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential for therapeutic applications in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-methylbenzamide | Similar core structure | Moderate anticancer activity |
| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | Contains heteroaryl ring | High potency as RET kinase inhibitor |
| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Chromenyl group instead of benzamide | Anticancer properties |
Q & A
Q. What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide, and what are the critical parameters influencing yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core followed by functionalization of the chlorophenyl and phenylacetyl groups. Key parameters include solvent selection (polar aprotic solvents like DMF improve solubility), temperature control (60–100°C for amide coupling), and stoichiometric ratios of reagents (e.g., 1.5 equivalents of anhydrides for efficient acylation). Post-synthesis purification via recrystallization (methanol/water mixtures) or column chromatography is critical to isolate the product from side reactions, such as incomplete coupling or hydrolysis byproducts .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic proton environments. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns. High-resolution X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities, particularly for chiral centers or crystallographic disorder . Challenges include distinguishing overlapping signals in crowded aromatic regions (7–8 ppm in ¹H NMR) and interpreting low-abundance fragments in mass spectra .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to suppress competing pathways during the synthesis of complex benzamide derivatives?
Systematic optimization involves screening catalysts (e.g., HATU for amide bond formation), adjusting pH (neutral to slightly basic conditions for nucleophilic substitutions), and employing inert atmospheres to prevent oxidation. For example, highlights that electron-withdrawing substituents on the benzamide ring (e.g., nitro or chloro groups) require lower temperatures (40–60°C) to avoid decarboxylation. Parallel monitoring via TLC or HPLC ensures real-time detection of intermediates and byproducts .
Q. What strategies are recommended for reconciling discrepancies in reported biological activities of structurally similar benzamide compounds?
Contradictions often arise from variations in assay protocols (e.g., cell lines, incubation times) or impurity profiles. Researchers should:
- Perform comparative bioassays under standardized conditions (e.g., MIC tests for antimicrobial activity).
- Use orthogonal characterization (e.g., LC-MS purity checks) to rule out batch-to-batch variability.
- Cross-reference structural analogs (e.g., ’s Trypanosoma inhibitors vs. ’s antiviral compounds) to identify substituent-specific activity trends .
Q. How do computational modeling and crystallographic data enhance understanding of the target interaction mechanisms for this compound?
Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzyme active sites). MD simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over time. Crystallographic data (refined via SHELXL) reveal key interactions, such as hydrogen bonding between the benzamide carbonyl and His residues in target proteins. demonstrates how crystal structure analysis resolves steric clashes in bulky substituents .
Q. What experimental approaches are employed to validate the proposed metabolic pathways and degradation products of this compound in pharmacological studies?
- In vitro assays : Liver microsome incubations with LC-MS/MS to identify phase I/II metabolites.
- Isotopic labeling : ¹⁴C-labeled benzamide derivatives track metabolic fate in animal models.
- Stability studies : Accelerated degradation under varied pH/temperature conditions (ICH guidelines) to predict shelf-life and hydrolytic byproducts. ’s inhibitor stability data and ’s therapeutic applications provide benchmarks for degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
